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Compound of Interest

Compound Name: CMX 001

Cat. No.: B8235347 Get Quote

An in-depth analysis of CMX001 (brincidofovir) in comparison to existing antiviral treatments,

supported by experimental data for researchers, scientists, and drug development

professionals.

CMX001, the investigational name for brincidofovir, is an orally bioavailable lipid conjugate of

cidofovir. This modification enhances intracellular delivery of the active antiviral agent, cidofovir

diphosphate, while reducing systemic exposure to cidofovir, thereby mitigating the risk of

nephrotoxicity associated with the parent drug. Brincidofovir has been approved by the U.S.

Food and Drug Administration (FDA) for the treatment of human smallpox disease.[1][2] Its

efficacy has also been evaluated against other double-stranded DNA (dsDNA) viruses,

including adenovirus, cytomegalovirus (CMV), and herpes simplex virus (HSV), with varying

outcomes compared to existing therapies.

Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical and preclinical studies,

comparing the efficacy of CMX001 (brincidofovir) with existing treatments.

Adenovirus Infection in Immunocompromised Patients
Table 1: Efficacy of Brincidofovir vs. Cidofovir for Adenovirus Infection in Immunocompromised

Patients (Salvage Therapy)
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Endpoint
Brincidofovir (CMX001)
(n=13)

Historical Cidofovir
Treatment (prior to
CMX001)

Virologic Response (≥2 log10

drop in viral load)
69.2% (9/13) by week 8

No significant change in

median viral load

Median Time to Virologic

Response
7 days Not Applicable

Survival (Median)
196 days (for responders) vs.

54.5 days (for non-responders)

Not directly compared in this

study

Adverse Events
No serious adverse events

attributed to CMX001

All patients had failed or were

intolerant to prior cidofovir

therapy

Data from a retrospective analysis of patients who received CMX001 as salvage therapy.[3][4]

[5]

Table 2: Efficacy of Brincidofovir for Asymptomatic Adenovirus Viremia in HCT Recipients

(Phase 2 Trial)

Endpoint
Brincidofovir 100
mg BIW (n=14)

Brincidofovir 100
mg QW (n=16)

Placebo (n=18)

Treatment Failure 21% 38% 33%

Undetectable Viremia

at Week 1 (Baseline

≥1000 copies/mL)

86% (6/7) Not Reported 25% (2/8)

All-Cause Mortality 14% 31% 39%

BIW: twice weekly; QW: once weekly. HCT: Hematopoietic Cell Transplant.[6]

Cytomegalovirus (CMV) Prophylaxis in Hematopoietic
Cell Transplant (HCT) Recipients
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Table 3: Efficacy of Oral Brincidofovir for CMV Prophylaxis in HCT Recipients (Phase 3

SUPPRESS Trial)

Endpoint (through Week
24 post-HCT)

Brincidofovir (n=303) Placebo (n=149)

Clinically Significant CMV

Infection (Primary Endpoint)
51.2% 52.3%

CMV Viremia (through Week

14)
25.7% 41.6%

All-Cause Mortality 15.5% 10.1%

Serious Adverse Events 57.1% 37.6%

- Acute Graft-vs-Host Disease 32.3% 6.0%

- Diarrhea 6.9% 2.7%

This trial did not meet its primary endpoint.[7][8]

Orthopoxvirus Infection (Smallpox Animal Models)
Table 4: Survival Rates in Animal Models of Lethal Orthopoxvirus Infection

Animal Model Treatment Survival Rate

Monkeypox Virus (Prairie Dog)
Brincidofovir (treatment

initiation day -1)
57%

Brincidofovir (treatment

initiation day 0)
43%

Brincidofovir (treatment

initiation day +1)
29%

Monkeypox Virus (Nonhuman

Primate)

Tecovirimat (10 mg/kg for 14

days)
>90%

Rabbitpox Virus (Rabbit)
Tecovirimat (40 mg/kg for 14

days)
>90%
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Human efficacy trials for smallpox are not feasible. Efficacy is established based on animal

models.[9][10][11][12][13]

Herpes Simplex Virus (HSV)
Preclinical data suggests CMX001 is effective against acyclovir-resistant HSV-1. In one case

study, a pediatric patient with acyclovir-resistant HSV-1 and adenovirus infection showed viral

clearance after treatment with brincidofovir following the failure of acyclovir and cidofovir.[14]

[15][16]

Experimental Protocols
Retrospective Analysis of Brincidofovir for Adenovirus
Salvage Therapy

Study Design: A retrospective analysis of 13 immunocompromised patients with adenovirus

disease and viremia who were treated with CMX001 under an emergency investigational

new drug (EIND) protocol. All patients had previously failed or were intolerant to intravenous

cidofovir.

Patient Population: Included patients with severe combined immunodeficiency, a small bowel

transplant recipient, and allogeneic stem cell transplant recipients. The median age was 6

years.

Treatment Regimen: CMX001 was administered orally. Dosing was individualized based on

clinical status and weight.

Efficacy Assessment: Virologic response was defined as a ≥2 log10 drop in adenovirus DNA

in serum from baseline or undetectable levels. Survival was also monitored.

Safety Assessment: Adverse events were monitored and recorded throughout the treatment

period.[3][4][5]

Phase 3 Trial of Oral Brincidofovir for CMV Prophylaxis
(SUPPRESS Trial)

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
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Patient Population: 452 adult CMV-seropositive HCT recipients without CMV viremia at

screening.

Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either oral

brincidofovir (100 mg twice weekly) or a placebo until week 14 post-HCT.

Primary Endpoint: The proportion of patients with clinically significant CMV infection (CMV

viremia requiring preemptive therapy or CMV disease) through week 24 post-HCT.

Safety Assessment: Monitoring of adverse events, with a particular focus on gastrointestinal

events and graft-versus-host disease.[7][8][17]

Animal Models for Orthopoxvirus Efficacy
Species and Virus: Nonhuman primates infected with monkeypox virus and rabbits infected

with rabbitpox virus were used as surrogate models for human smallpox.

Treatment Regimen: Tecovirimat was administered orally at varying doses and durations

post-infection. For brincidofovir, treatment was initiated at different time points relative to viral

challenge in the prairie dog model.

Efficacy Assessment: The primary endpoint was survival. Viral load and lesion severity were

also assessed.

Regulatory Basis: These studies were conducted under the FDA's "Animal Rule," which

allows for the approval of drugs for serious or life-threatening conditions when human

efficacy trials are not ethical or feasible.[9][12]

Mechanism of Action & Experimental Workflow
Visualizations
Brincidofovir (CMX001) Mechanism of Action
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Caption: Intracellular activation of brincidofovir to inhibit viral DNA synthesis.

Tecovirimat Mechanism of Action (Orthopoxvirus)
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Caption: Tecovirimat inhibits orthopoxvirus egress by targeting the p37 protein.

Experimental Workflow: Adenovirus Salvage Therapy
Study
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Caption: Workflow for the retrospective study of brincidofovir in adenovirus salvage therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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